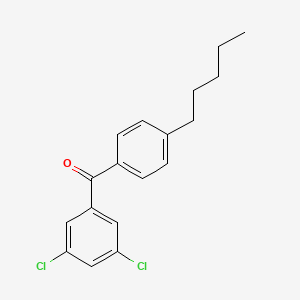
4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone
Übersicht
Beschreibung
4-(1,3-Dioxolan-2-yl)-2-methylbenzophenone, also known as 4-Methylbenzophenone-2-dioxolane, is an organic compound that is widely used in a variety of scientific research applications. It is a colorless and odorless solid that has a melting point of 68-70°C. It is used in a variety of lab experiments, including synthesis, biochemical and physiological effects, and as a reagent in organic reactions.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone, focusing on six unique fields:
Photoinitiators in Polymer Chemistry
4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is widely used as a photoinitiator in polymer chemistry. Photoinitiators are compounds that absorb light and produce reactive species capable of initiating polymerization. This compound is particularly effective in UV-curing processes, where it helps in the rapid hardening of coatings, inks, and adhesives .
Organic Synthesis
In organic synthesis, 4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone serves as a versatile intermediate. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and rearrangements, facilitating the synthesis of complex organic molecules .
Pharmaceutical Research
This compound is also explored in pharmaceutical research for its potential biological activities. Researchers investigate its role as a scaffold for developing new drugs, particularly those targeting specific enzymes or receptors. Its structural features make it a promising candidate for medicinal chemistry .
Material Science
In material science, 4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is used in the development of advanced materials. Its incorporation into polymers and composites can enhance properties such as thermal stability, mechanical strength, and UV resistance. This makes it valuable in the production of high-performance materials for various industrial applications .
Environmental Chemistry
The compound is studied in environmental chemistry for its potential use in pollution control. Its ability to undergo photodegradation under UV light makes it a candidate for breaking down harmful pollutants in water and air. This application is particularly relevant in the development of photocatalytic materials for environmental remediation .
Zukünftige Richtungen
Wirkmechanismus
- The compound’s primary target is heme oxygenase 1 (HO-1) . HO-1 is an enzyme responsible for the degradation of heme into biliverdin, carbon monoxide, and iron. It plays a crucial role in cellular defense against oxidative stress and inflammation .
- 4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone interacts with HO-1, leading to its upregulation. This activation of HO-1 has several effects:
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-4-2-3-5-15(12)16(18)13-6-8-14(9-7-13)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAANRGDHQABFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645095 | |
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone | |
CAS RN |
898759-80-3 | |
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















